Ácido 3-amino-4-(isopentiloxi)benzoico

Descripción general

Descripción

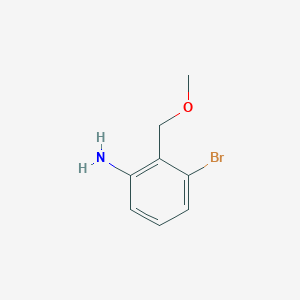

3-Amino-4-(isopentyloxy)benzoic acid is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-4-(isopentyloxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(isopentyloxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Polibenzoxazoles Termótropos

El ácido 3-amino-4-(isopentiloxi)benzoico se utiliza en la síntesis de polibenzoxazoles termótropos (PBO), que son polímeros de alto rendimiento conocidos por su excepcional estabilidad térmica y resistencia mecánica . Estos PBO se sintetizan mediante policondensación con diaminas alifáticas, lo que da como resultado materiales con alto peso molecular y resistencia térmica ultra alta, superando a los polímeros bio-basados convencionales como las poliamidas o el ácido poliláctico.

Desarrollo de Polímeros de Cristal Líquido

El compuesto sirve como monómero para el desarrollo de polímeros de cristal líquido que exhiben un comportamiento que les permite hilarse en fibras en estado fundido . Estas fibras demuestran un módulo de Young y una resistencia mecánica superiores, lo que las hace adecuadas para aplicaciones avanzadas en textiles y ciencia de materiales.

Investigación de Polímeros Bio-basados

En el ámbito de la investigación de polímeros bio-basados, el ácido 3-amino-4-(isopentiloxi)benzoico es un recurso valioso debido a su estructura aromática rígida y multifuncionalidad . Se utiliza como un monómero bio-basado para diversos materiales poliméricos, contribuyendo al desarrollo de plásticos sostenibles y de alto rendimiento.

Síntesis Química

Este compuesto está involucrado en procesos de síntesis química en diversos campos, incluidos las ciencias de la vida, las ciencias de los materiales y la química analítica . Su papel en la síntesis es fundamental debido a su grupo amino reactivo, que se puede utilizar para crear moléculas complejas.

Cromatografía

En cromatografía, el ácido 3-amino-4-(isopentiloxi)benzoico se puede utilizar como un estándar o un derivado para el análisis de mezclas complejas . Su estructura única permite interacciones selectivas con otros compuestos, ayudando a su separación e identificación.

Aplicaciones en Ciencia de Materiales

Las propiedades del compuesto lo hacen adecuado para crear materiales con características específicas, como una mayor durabilidad o resistencia a los factores ambientales . Es particularmente útil en la síntesis de materiales que requieren un equilibrio de flexibilidad y rigidez.

Química Analítica

Como reactivo analítico, el ácido 3-amino-4-(isopentiloxi)benzoico se utiliza en varios ensayos y pruebas de diagnóstico . Su reactividad con otras sustancias químicas lo convierte en una herramienta versátil para detectar y cuantificar sustancias.

Mecanismo De Acción

Target of Action

The compound “3-Amino-4-(isopentyloxy)benzoic acid” is a derivative of benzoic acid, which is often used in food preservatives and cosmetics. Benzoic acid and its derivatives generally target microbial cells, inhibiting their growth and reproduction .

Biochemical Pathways

Without specific studies on “3-Amino-4-(isopentyloxy)benzoic acid”, it’s hard to determine the exact biochemical pathways it affects. Benzoic acid derivatives are often involved in pathways related to microbial metabolism .

Pharmacokinetics

Benzoic acid is usually rapidly absorbed and metabolized in the liver, then excreted in the urine .

Result of Action

Without specific information, it’s difficult to say what the molecular and cellular effects of “3-Amino-4-(isopentyloxy)benzoic acid” would be. Benzoic acid derivatives often result in the inhibition of microbial growth .

Action Environment

The action of “3-Amino-4-(isopentyloxy)benzoic acid” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, benzoic acid is more effective in acidic environments .

Análisis Bioquímico

Biochemical Properties

The compound contains an amino group and a carboxylic acid group, which are common functional groups in biochemistry . These groups can participate in various biochemical reactions, such as the formation of amide bonds or ionization under physiological pH .

Cellular Effects

Similar compounds with amino and carboxylic acid groups can influence cellular processes by interacting with proteins, enzymes, and other biomolecules .

Molecular Mechanism

It can be hypothesized that the compound may interact with biomolecules through its amino and carboxylic acid groups, potentially influencing enzyme activity or gene expression .

Temporal Effects in Laboratory Settings

There is no available data on the temporal effects of 3-Amino-4-(isopentyloxy)benzoic acid in laboratory settings. The stability and degradation of the compound would be important factors to consider in any experimental design .

Dosage Effects in Animal Models

No studies have been conducted to evaluate the dosage effects of 3-Amino-4-(isopentyloxy)benzoic acid in animal models. Therefore, it is not possible to comment on any potential threshold effects or toxicities at high doses .

Metabolic Pathways

The compound could potentially be metabolized by enzymes that act on amino acids or carboxylic acids .

Transport and Distribution

The compound’s chemical structure suggests that it could potentially interact with transporters or binding proteins .

Subcellular Localization

Its chemical structure does not contain any obvious targeting signals or post-translational modifications that would direct it to specific cellular compartments .

Propiedades

IUPAC Name |

3-amino-4-(3-methylbutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRXLOVISGRZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517778.png)

![Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate](/img/structure/B1517791.png)

![2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol](/img/structure/B1517792.png)

![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetic acid](/img/structure/B1517794.png)